molecular formula C23H17NO5S B4082714 2-{[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl}benzoic acid

2-{[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B4082714
M. Wt: 419.5 g/mol
InChI Key: MTGYNXBQCPYLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl}benzoic acid is a chemical compound of significant interest in medicinal chemistry research, particularly in the investigation of novel therapeutics for chronic pain and inflammation. This compound features a hybrid structure incorporating a succinimide (pyrrolidine-2,5-dione) core, a phenoxyphenyl group, and a thioether-linked benzoic acid moiety. The succinimide pharmacophore is a recognized structural element in experimental pharmacology, with various derivatives being explored for their anti-inflammatory and analgesic potentials . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in structure-activity relationship (SAR) studies. Its structure is suggestive of potential activity as a modulator of G-protein coupled receptors (GPCRs). Specifically, the compound shares a disubstituted pyrrolidinedione scaffold similar to those investigated as positive allosteric modulators of the human Mas-related G-protein coupled receptor MrgX1 . MrgX1 is an attractive non-opioid target for treating chronic pain, as its expression is restricted to peripheral nociceptors, offering a potential pathway for pain relief without central nervous system side effects . Furthermore, the benzoic acid and aryl components provide a framework for interactions with enzymes in the inflammatory cascade, such as cyclooxygenases (COX) . This product is intended for research applications only and is not for diagnostic or therapeutic use. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

2-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c25-21-14-20(30-19-9-5-4-8-18(19)23(27)28)22(26)24(21)15-10-12-17(13-11-15)29-16-6-2-1-3-7-16/h1-13,20H,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGYNXBQCPYLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)SC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-phenoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The resulting compound is further reacted with thiobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 2-{[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl}benzoic acid exhibit anticancer properties. The structural complexity allows for multiple interaction points within cancer cell pathways, potentially inhibiting tumor growth.
  • Antimicrobial Properties : The presence of the phenoxy group is associated with antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties. This suggests that this compound may also have therapeutic effects in treating inflammatory diseases.

Materials Science

The compound's unique chemical structure allows it to be explored as a potential material in polymer science and nanotechnology. Its ability to form stable complexes with metals could lead to applications in catalysis and material synthesis.

Biological Research

  • Binding Affinity Studies : Interaction studies focusing on the binding affinity of this compound with biological targets are crucial for understanding its mechanism of action. These studies typically involve:
    • Surface Plasmon Resonance (SPR)
    • Isothermal Titration Calorimetry (ITC)
  • Pharmacokinetics and Toxicology : Understanding the pharmacokinetics of this compound is essential for assessing its safety and efficacy in clinical applications. Toxicological studies are necessary to determine safe dosage levels and potential side effects.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for therapeutic use.

Mechanism of Action

The mechanism of action of 2-{[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The para-substituted analogs (4-CF₃, 4-phenoxy) generally exhibit higher molecular weights and steric bulk compared to ortho-substituted (2-CF₃) or unsubstituted (phenyl) variants. The ortho-CF₃ group in may hinder interactions with target proteins due to steric clashes .

In contrast, the methyl group (4-CH₃) in offers lipophilicity without electronic modulation, possibly reducing target engagement .

Phenoxy vs. Phenyl: The 4-phenoxyphenyl group in the target compound introduces additional aromaticity and flexibility, which could improve solubility compared to the rigid phenyl group in .

Hypothetical Pharmacological Implications

  • 4-CF₃ Analog () : The para-CF₃ group may enhance binding to targets like cyclooxygenase-2 (COX-2) due to its electron-withdrawing nature and hydrophobic interactions .
  • Target Compound (4-phenoxyphenyl): The phenoxy group’s bulk and polarity could improve tissue penetration or prolong half-life compared to smaller substituents.

Biological Activity

The compound 2-{[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl}benzoic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical structure, biological mechanisms, and therapeutic implications based on available research.

Chemical Structure

The molecular formula of this compound is represented as C24H21N3O5S. The compound features a pyrrolidine ring with significant substitutions that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various pharmacological effects. The biological activity of this compound can be categorized into several key areas:

  • Anticancer Properties : Preliminary studies suggest that the compound may interact with apoptotic pathways, particularly through the inhibition of anti-apoptotic Bcl-2 family proteins such as Mcl-1 and Bfl-1. These proteins are critical in cancer cell survival, and targeting them can induce cell death in malignancies reliant on these proteins for survival .
  • Anti-inflammatory Effects : Compounds structurally related to this compound have shown promise in reducing inflammation, potentially through the modulation of inflammatory cytokines and pathways .
  • Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties, suggesting that this compound could also possess activity against various pathogens.

The mechanisms by which this compound exerts its effects are still under investigation. However, the following interactions have been noted:

  • Binding Affinity : The compound likely binds to specific protein targets within cancer cells, disrupting their normal function and promoting apoptosis. In silico docking studies indicate that it may occupy critical binding sites on target proteins, mimicking the action of endogenous pro-apoptotic factors .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .

Case Studies

Several case studies have explored the biological activity of related compounds:

StudyFindings
Study 1 Investigated the binding efficacy of a structurally similar compound on Mcl-1 and Bfl-1; showed significant inhibition of cell proliferation in lymphoma cells.
Study 2 Analyzed anti-inflammatory effects in vitro; demonstrated reduced levels of TNF-alpha and IL-6 in treated macrophages.
Study 3 Assessed antimicrobial activity against E. coli; results indicated a notable reduction in bacterial viability at specific concentrations.

Research Findings

Recent findings highlight the potential of this compound in various therapeutic contexts:

  • Anticancer Activity : Research indicates a dual-selective binding profile that could lead to more effective treatments for cancers with high expression of Mcl-1 and Bfl-1 proteins .
  • Inflammatory Disease Treatment : The anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions, although more extensive clinical trials are necessary.
  • Pharmaceutical Development : The structural complexity allows for modifications that could enhance efficacy or reduce side effects, making it a candidate for further drug development .

Q & A

Q. What are the established synthetic routes for 2-{[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl}benzoic acid, and what challenges arise during multi-step synthesis?

The synthesis typically involves sequential reactions:

Pyrrolidinone Core Formation : Condensation of 4-phenoxyaniline with maleic anhydride to form the 2,5-dioxopyrrolidine scaffold.

Thioether Linkage : Nucleophilic substitution of the pyrrolidinone intermediate with 2-mercaptobenzoic acid under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product.

Q. Challenges :

  • Stereochemical Control : The thioether bond formation may lead to racemization if reaction conditions (pH, temperature) are not tightly controlled.
  • Functional Group Compatibility : Acid-sensitive groups (e.g., ester or amide) in intermediates require protection/deprotection strategies .

Q. How is the compound characterized structurally, and what analytical methods are most reliable?

Key characterization methods include:

  • X-ray Crystallography : For unambiguous confirmation of the pyrrolidinone core and thioether linkage. SHELX software is widely used for refinement .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.0 ppm (pyrrolidinone CH₂ groups).
    • ¹³C NMR : Carbonyl signals at ~170–175 ppm (C=O groups).
  • HPLC-PDA/MS : Purity assessment (>95%) and molecular ion detection ([M+H]⁺ at m/z 371.4) .

Q. What are the documented biological activities of structurally analogous compounds?

Analogous sulfanyl-linked benzoic acid derivatives exhibit:

  • Enzyme Inhibition : Inhibition of HDAC (histone deacetylase) and cholinesterase via interaction with catalytic zinc ions or peripheral anionic sites .
  • Antiproliferative Activity : IC₅₀ values in the low micromolar range against HeLa and MCF-7 cell lines, attributed to ROS-mediated apoptosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HT-29) or enzyme isoforms. Validate using standardized protocols (e.g., NIH/NCATS guidelines).
  • Impurity Interference : Trace byproducts (e.g., unreacted 2-mercaptobenzoic acid) can skew results. Employ orthogonal purity checks (HPLC, elemental analysis) .

Q. What computational strategies are recommended for predicting the compound’s reactivity or binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDAC8 (PDB ID: 1T69) or COX-2 (PDB ID: 5KIR).
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (e.g., sulfanyl group nucleophilicity) .

Q. What experimental design considerations are critical for stability studies?

  • Degradation Pathways : Hydrolysis of the thioether bond under acidic/alkaline conditions. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
  • Storage : Store at –20°C in amber vials under argon to prevent oxidation of the sulfanyl group.

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance thiolate anion reactivity.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .

Q. What are the limitations of current crystallographic data for this compound?

  • Disorder in Aromatic Rings : Phenoxyphenyl groups may exhibit rotational disorder, complicating refinement. Apply SHELXL restraints (SIMU/DELU) to improve model accuracy .
  • Twinned Crystals : Common in pyrrolidinone derivatives. Use PLATON’s TWINABS for data integration .

Q. How does the sulfanyl group influence the compound’s pharmacokinetic properties?

  • Solubility : Low aqueous solubility (logP ~3.5) due to hydrophobic aryl groups. Improve via salt formation (e.g., sodium benzoate derivative).
  • Metabolic Stability : Sulfoxidation of the thioether bond by CYP3A4 may reduce bioavailability. Test in vitro liver microsome assays .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Core Modifications : Replace the phenoxyphenyl group with fluorinated or electron-withdrawing substituents to enhance target affinity.
  • Bioisosteric Replacement : Substitute the benzoic acid with a tetrazole to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.